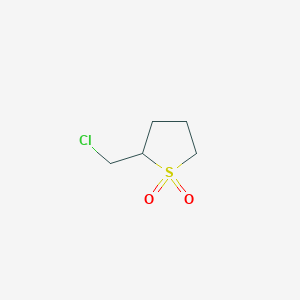

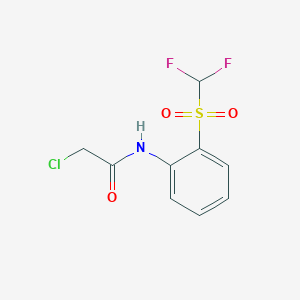

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the determination of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, stability, and reactivity of the compound .Applications De Recherche Scientifique

Electronic Properties and Structural Analysis

The electronic properties of pyrrole derivatives, including those similar to 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, have been studied to understand the effect of 3-substitution on the structures of pyrrole-2-carbaldehydes. Research by Despinoy et al. (1998) on methyl 2-formylpyrrole-3-carboxylate and 3-methoxypyrrole-2-carbaldehyde has shown that the pyrrole rings exhibit minimal distortion due to the electronic properties of substituents, whether electron-donating or electron-withdrawing Despinoy et al., 1998.

Photophysical Properties and Proton Transfer

A study on the photophysical properties of molecules related to 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde revealed an unusual non-fluorescent property due to a rapid excited state intramolecular proton transfer (ESIPT) process. Yin et al. (2016) investigated two molecules, 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP), and discovered significant differences in photophysical properties due to intramolecular hydrogen bonds (IMHBs) Yin et al., 2016.

Chemical Synthesis and Functionalization

The direct synthesis of functionalized pyrrole derivatives from aldehydes, including the synthesis of 3-methoxy substituted dihydropyrrole derivatives, has been explored. Flögel and Reissig (2004) detailed a method involving the in situ generation of N-trimethylsilylated imines from aldehydes and their treatment with lithiated methoxyallene, leading to compounds with potential applications in various fields Flögel & Reissig, 2004.

Antibacterial Activity

Research on the antibacterial activity of pyrrole derivatives, including compounds similar to 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, has been conducted. Gein et al. (2007) synthesized a series of 1-alkoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones showing promising antibacterial activity Gein et al., 2007.

Novel Polymer Formation

The role of pyrrole derivatives in the formation of new Maillard polymers has been identified. Tressl et al. (1998) found that N-substituted pyrroles, including structures related to 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, participate in extraordinary polycondensation activity, leading to the synthesis of melanoidin-like Maillard polymers Tressl et al., 1998.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-methoxypropyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9-10(2)13(6-5-7-15-4)11(3)12(9)8-14/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOCPBRXSIZUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)CCCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)